1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
Description
1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a structurally complex small molecule featuring a piperidine scaffold substituted with a 4-fluorophenylsulfonyl group at the 4-position and an indole-linked ethanone moiety at the 1-position.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c22-17-5-7-18(8-6-17)28(26,27)19-10-13-23(14-11-19)21(25)15-24-12-9-16-3-1-2-4-20(16)24/h1-9,12,19H,10-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEHZMDZPRTKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
Coupling with Indole: The final step involves coupling the piperidine intermediate with an indole derivative through a condensation reaction, typically under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Biological Activity
1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a piperidine ring, a fluorophenyl sulfonyl group, and an indole moiety, which are known to contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 344.43 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Enzyme Inhibition
Compounds bearing the piperidine nucleus have been associated with enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease. A study reported strong inhibitory effects on urease with IC50 values ranging from 0.63 to 2.14 µM for various derivatives . This suggests potential applications in treating conditions like peptic ulcers or as anti-inflammatory agents.
3. Anticancer Potential
The indole moiety is often linked to anticancer activity. Compounds similar to this compound have been evaluated for their cytotoxic effects against different cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
The mechanisms underlying the biological activities of this compound are multifaceted:
Antimicrobial Mechanism:
The compound likely disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways through enzyme inhibition.
Enzyme Inhibition:
Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission and has implications for treating neurodegenerative diseases.
Anticancer Mechanism:
The indole structure may interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological properties:
- Antitumor Activity : Studies have shown that derivatives of compounds containing the sulfonamide group can enhance antitumor effects. For instance, modifications to the sulfonyl group have been linked to improved efficacy against certain cancer cell lines .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory potential. Inflammation is a key factor in many chronic diseases, and compounds that can inhibit inflammatory pathways are of great interest for therapeutic development .
- Antibacterial Effects : Some studies have reported antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Synthesis and Structure-Activity Relationships
The synthesis of 1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Indole Moiety : This can be accomplished via electrophilic substitution or coupling reactions.
- Sulfonation : The introduction of the sulfonyl group is crucial for enhancing biological activity.
The structure-activity relationship (SAR) studies indicate that modifications to the fluorophenyl and piperidine rings significantly influence the compound's potency and selectivity against various biological targets .
Case Studies
Several case studies highlight the applications of this compound:
- Antitumor Research : A study demonstrated that derivatives including the sulfonamide group exhibited potent cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The presence of fluorine in the phenyl ring was found to enhance activity due to increased lipophilicity and electronic effects .
- Inflammation Models : In vivo studies using animal models showed that this compound significantly reduced markers of inflammation when administered at therapeutic doses, supporting its potential as an anti-inflammatory agent .
- Antibacterial Testing : In vitro assays revealed that derivatives were effective against resistant strains of bacteria, suggesting their utility in developing new antibiotics .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Key Observations :
- Melting Points : Sulfonylpiperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 7o) exhibit higher melting points (154–156°C) compared to electron-donating groups (e.g., methoxy in 7e: 131–134°C), likely due to increased molecular rigidity and intermolecular interactions .
- Mass Spectrometry : ESI-HRMS data for compound 7o (558.08339) aligns with its trifluoromethyl and nitro-substituted aromatic systems, demonstrating the impact of halogenation on molecular weight .
Antiproliferative Activity
CNS-Targeted Activity
Structurally related compounds, such as sertindole (), exhibit antipsychotic activity via dopamine and serotonin receptor antagonism.
Q & A
Q. Q1. What are the key synthetic methodologies for preparing 1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone?
The synthesis typically involves:
- Nucleophilic substitution to introduce the 4-fluorophenylsulfonyl group onto the piperidine ring under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling reactions (e.g., amidation or alkylation) to link the indole moiety to the piperidine scaffold. Copper or palladium catalysts may enhance reaction efficiency .
- Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) is often used to balance reactivity and solubility .
- Continuous flow reactors can improve yield (up to 85%) and reduce side products compared to batch synthesis .
Advanced Synthesis Challenges
Q. Q2. How can researchers address low yields during the sulfonylation step of the piperidine ring?
- Temperature control : Maintain 0–5°C to minimize sulfonic acid byproduct formation .
- Catalyst screening : Test alternative bases (e.g., triethylamine vs. NaOH) to optimize deprotonation of the piperidine nitrogen .
- Purification strategies : Use column chromatography with gradients of ethyl acetate/hexane or employ recrystallization from ethanol/water mixtures .
Structural Characterization
Q. Q3. What analytical techniques are critical for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Assign peaks for the indole NH (~10.5 ppm), sulfonyl group (δ 7.8–8.2 ppm for aromatic protons), and piperidine ring protons (δ 3.0–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR spectroscopy : Validate sulfonyl S=O stretches (~1350 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
Biological Activity Profiling
Q. Q4. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
- Enzyme inhibition assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarity to known inhibitors .
- Cell viability assays : Test in cancer cell lines (e.g., HepG2 or MCF-7) using MTT assays at concentrations 1–100 μM .
- Receptor binding studies : Radioligand displacement assays for serotonin or dopamine receptors, given the indole scaffold’s neuroactivity .
Advanced Mechanistic Studies
Q. Q5. How can researchers resolve contradictions in reported biological activity data across studies?
- Orthogonal assays : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding affinity .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Structural analogs : Synthesize derivatives with modified sulfonyl or indole groups to isolate pharmacophoric contributions .
Safety and Handling
Q. Q6. What safety precautions are essential when handling this compound in the lab?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Structure-Activity Relationship (SAR) Studies
Q. Q7. How can researchers design SAR studies to optimize this compound’s potency?
- Core modifications : Replace the 4-fluorophenylsulfonyl group with 4-chloro or 4-methoxy analogs to assess electronic effects .
- Indole substitutions : Introduce methyl or halogen groups at the indole 5-position to enhance lipophilicity and blood-brain barrier penetration .
- Piperidine ring expansion : Test azepane or morpholine analogs to evaluate ring size impact on target engagement .
Computational Modeling
Q. Q8. What computational tools are recommended for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT₂A) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl-piperidine interaction in aqueous environments .
- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Data Reproducibility
Q. Q9. How can researchers ensure reproducibility in biological assays for this compound?
- Strict QC protocols : Require ≥95% purity (HPLC) and batch-to-batch consistency in NMR spectra .
- Positive controls : Include reference compounds (e.g., ketanserin for 5-HT₂A assays) in each experiment .
- Blinded testing : Assign compound codes to eliminate observer bias in activity scoring .
Advanced Applications
Q. Q10. What niche research areas could benefit from studying this compound?
- Neuroinflammation : Probe TLR4/NF-κB pathway modulation due to sulfonyl group’s anti-inflammatory potential .
- Antimicrobial resistance : Test synergy with β-lactam antibiotics against Gram-positive pathogens .
- Photodynamic therapy : Functionalize with porphyrin moieties for light-activated cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
